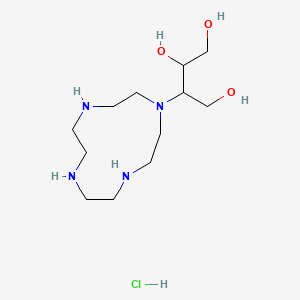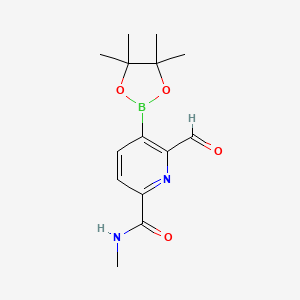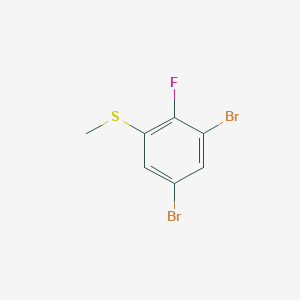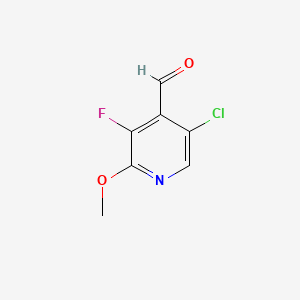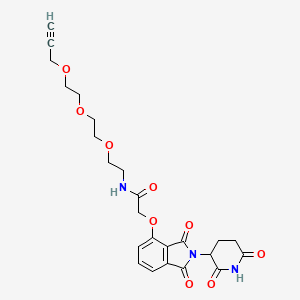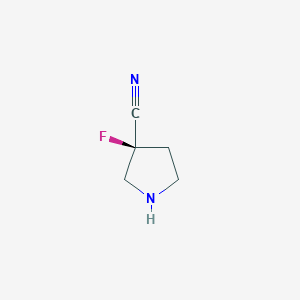
(3S)-3-fluoropyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-fluoropyrrolidine-3-carbonitrile is an organic compound with the molecular formula C5H7FN2 It is a fluorinated pyrrolidine derivative, which means it contains a pyrrolidine ring with a fluorine atom and a nitrile group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-fluoropyrrolidine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorinating agents.
Fluorination: The fluorination of pyrrolidine can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperature conditions to ensure selective fluorination at the desired position.
Nitrile Introduction: The nitrile group can be introduced using cyanation reactions. Common reagents for this step include sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-fluoropyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3S)-3-fluoropyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It can serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the chemical industry, it is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-fluoropyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. These interactions can modulate biological pathways and exert pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-chloropyrrolidine-3-carbonitrile: Similar in structure but with a chlorine atom instead of fluorine.
(3S)-3-bromopyrrolidine-3-carbonitrile: Contains a bromine atom instead of fluorine.
(3S)-3-iodopyrrolidine-3-carbonitrile: Contains an iodine atom instead of fluorine.
Uniqueness
(3S)-3-fluoropyrrolidine-3-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C5H7FN2 |
|---|---|
Peso molecular |
114.12 g/mol |
Nombre IUPAC |
(3S)-3-fluoropyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C5H7FN2/c6-5(3-7)1-2-8-4-5/h8H,1-2,4H2/t5-/m1/s1 |
Clave InChI |
KSPZEMCRWJMWJF-RXMQYKEDSA-N |
SMILES isomérico |
C1CNC[C@@]1(C#N)F |
SMILES canónico |
C1CNCC1(C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


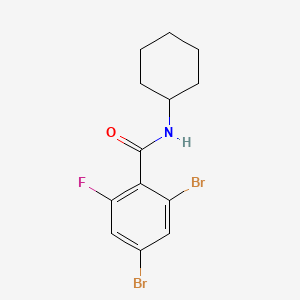

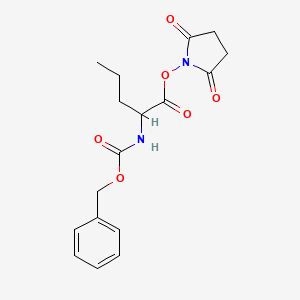
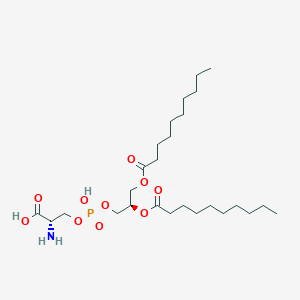

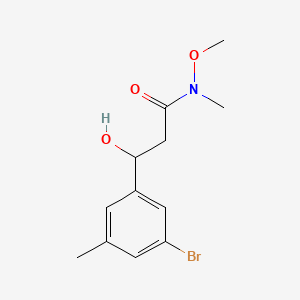
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
